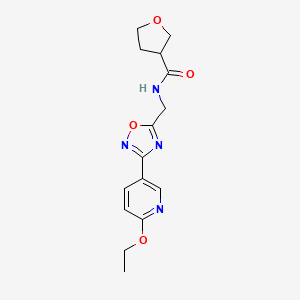

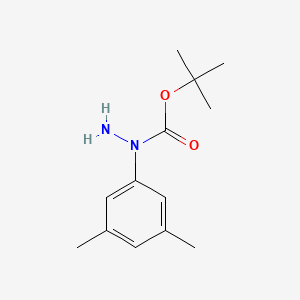

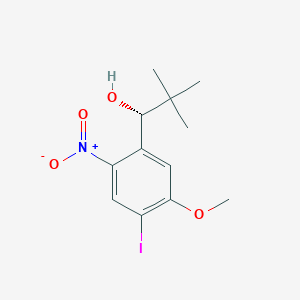

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.

BenchChem offers high-quality N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antidiabetic Screening

- Synthesis and Antidiabetic Properties : A study by Lalpara et al. (2021) explored the synthesis of a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity using an α-amylase inhibition assay.

Metabolism and Disposition in Drug Discovery

- Metabolic Fate and Excretion : Research by Monteagudo et al. (2007) used 19F-nuclear magnetic resonance (NMR) to study the metabolism and disposition of HIV integrase inhibitors. The study provided insights into the metabolic fate and excretion patterns of these compounds in rats and dogs.

Modifications to Reduce Metabolism by Aldehyde Oxidase

- Reducing Aldehyde Oxidase Metabolism : A study by Linton et al. (2011) described medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives. This research is significant for drug discovery programs.

In Vitro and In Vivo Evaluation for Osteoporosis

- Osteoporosis Treatment : Research by Hutchinson et al. (2003) focused on a compound identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in in vivo models of bone turnover, making it relevant for clinical development in osteoporosis treatment.

Novel Analgesic and Anti-Inflammatory Agents

- Anti-Inflammatory and Analgesic Properties : A study by Abu‐Hashem et al. (2020) synthesized new chemical structures with potential as cyclooxygenase inhibitors. These compounds showed notable anti-inflammatory and analgesic activities.

Oxidative Cyclization-Alkoxycarbonylation

- Heterocyclic Derivative Syntheses : Bacchi et al. (2005) conducted a study on the catalytic reaction of prop-2-ynyl alpha-ketoesters and amides to produce various heterocyclic derivatives. This research, detailed in this paper, contributes to the field of synthetic organic chemistry.

Antitumor Agents: Structure-Activity Relationships

- Antitumor Activity : Rewcastle et al. (1986) synthesized a series of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, showing varying levels of antitumor activity. The study is available here.

Anti-Depressants from Novel 5-HT3 Antagonists

- Design and Evaluation of Anti-Depressants : Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides as potential 5-HT3 receptor antagonists. These compounds showed promising anti-depressant-like activity. More details can be found in their publication.

Effects on Serotonin Neurons

- Serotonin Neuron Study : A study by Craven et al. (1994) investigated the effects of WAY-100635 and GR127935 on serotonin-containing neurons. The research contributes to the understanding of serotonin receptors and is detailed in this paper.

properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-2-22-12-4-3-10(7-16-12)14-18-13(23-19-14)8-17-15(20)11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZLVLLIZHRRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

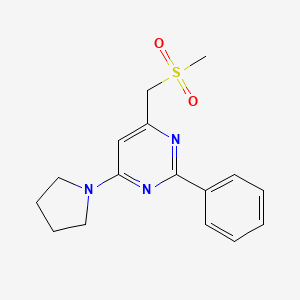

![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)

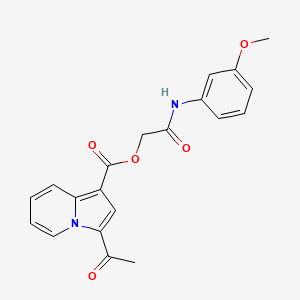

![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)

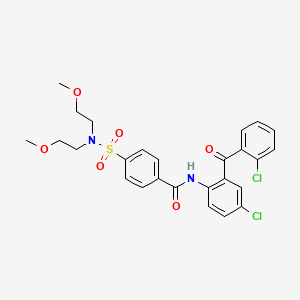

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)